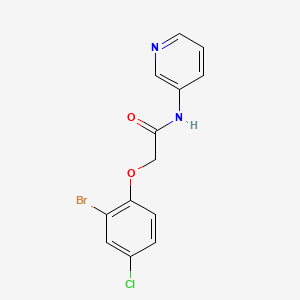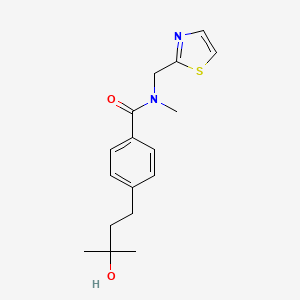![molecular formula C14H20N2O4 B5381739 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol](/img/structure/B5381739.png)
5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound, also known as SPI-62, has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol involves its ability to inhibit the activity of several enzymes, including caspases and proteases. These enzymes play important roles in a variety of cellular processes, including apoptosis and inflammation. By inhibiting these enzymes, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol can modulate the immune response, inhibit cancer cell growth, and protect neurons from damage.
Biochemical and Physiological Effects
5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been shown to have a variety of biochemical and physiological effects, including the inhibition of caspases and proteases, the modulation of the immune response, the inhibition of cancer cell growth, and the protection of neurons from damage. These effects make 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol a promising candidate for further investigation in a variety of scientific fields.
实验室实验的优点和局限性
One advantage of using 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol in lab experiments is its ability to selectively inhibit specific enzymes, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of using 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol is its potential toxicity, which must be carefully monitored in any experiments involving living cells or organisms.
未来方向
There are several potential future directions for research involving 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol. One area of focus could be the development of more specific and potent inhibitors of caspases and proteases, based on the structure of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol. Another area of focus could be the investigation of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol as a potential treatment for autoimmune diseases, cancer, and neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanisms of action of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol and its potential interactions with other compounds and pathways in the body.
Conclusion
In conclusion, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol, also known as 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol, is a promising compound for scientific research due to its ability to selectively inhibit specific enzymes and its potential applications in immunology, oncology, and neurology. Further research is needed to fully understand the mechanisms of action and potential applications of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol, but its unique structure and biochemical effects make it a promising candidate for future investigation.
合成方法
The synthesis of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol involves several steps, including the condensation of 3-hydroxypropanal with isoxazole-5-carboxylic acid, followed by the addition of 8-azaspiro[4.5]decane-7,9-dione and subsequent reduction with sodium borohydride. The resulting compound is then purified using chromatography techniques.
科学研究应用
5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been studied for its potential applications in a variety of scientific fields, including immunology, oncology, and neurology. In immunology, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been shown to inhibit the activity of several enzymes involved in the immune response, making it a potential therapeutic target for autoimmune diseases. In oncology, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancers. In neurology, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
5-[3-(1-oxa-8-azaspiro[4.5]decan-8-yl)-3-oxopropyl]-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c17-12-10-11(20-15-12)2-3-13(18)16-7-5-14(6-8-16)4-1-9-19-14/h10H,1-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGWTHGXRCQUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCC3=CC(=O)NO3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{[4-(3,4-dichlorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5381657.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5381665.png)
![N~1~,N~2~-dimethyl-N~2~-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}glycinamide](/img/structure/B5381679.png)
![1-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5381680.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5381696.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B5381703.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide](/img/structure/B5381727.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5381733.png)
![1-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}piperidin-2-one](/img/structure/B5381743.png)
![4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B5381744.png)
![6-[4-(diethylamino)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5381751.png)
![methyl 4,5-dimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5381757.png)
